3-ethynyl-4-methyl-1H-pyrazole
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Overview
Description
3-Ethynyl-4-methyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems with significant pharmaceutical relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with hydrazines in the presence of catalysts such as palladium or silver . Another approach involves the use of aromatic aldehydes, molecular iodine, and hydrazines to form 3,5-substituted pyrazole derivatives .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalysts to achieve high yields and selectivity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Aryl halides, copper powder, palladium catalysts.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 3-Ethynyl-4-methyl-1H-pyrazole serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems .
Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors and signaling pathway modulators .
Medicine: Pyrazole compounds have shown promise in medicinal chemistry, particularly as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 3-ethynyl-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 4-Ethynyl-1-methyl-1H-pyrazole
- 3-Ethynylpyridine
- 5-Ethynyl-1-methyl-1H-imidazole
Comparison: 3-Ethynyl-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-ethynyl-4-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-5(2)4-7-8-6/h1,4H,2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQAVSDYNMKHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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